molecular formula C12H15N3O2 B14488677 2,4-Dicyano-3-butyl-3-methylglutarimide CAS No. 64635-92-3

2,4-Dicyano-3-butyl-3-methylglutarimide

Cat. No.: B14488677
CAS No.: 64635-92-3
M. Wt: 233.27 g/mol
InChI Key: CBZUMPOKTUVIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dicyano-3-butyl-3-methylglutarimide is an organic compound with a complex structure that includes nitrile and imide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dicyano-3-butyl-3-methylglutarimide typically involves multi-step organic reactions. One common method includes the reaction of a suitable glutarimide precursor with butyl and methyl substituents, followed by the introduction of cyano groups at the 2 and 4 positions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dicyano-3-butyl-3-methylglutarimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,4-Dicyano-3-butyl-3-methylglutarimide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 2,4-Dicyano-3-butyl-3-methylglutarimide exerts its effects involves interactions with specific molecular targets. The nitrile and imide groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dicyano-3-ethyl-3-methylglutarimide
  • 2,4-Dicyano-3-methyl-3-phenylglutarimide
  • Methyl 2,3-dicyano-3-phenylpropionate

Uniqueness

2,4-Dicyano-3-butyl-3-methylglutarimide is unique due to its specific butyl and methyl substituents, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

64635-92-3

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-butyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C12H15N3O2/c1-3-4-5-12(2)8(6-13)10(16)15-11(17)9(12)7-14/h8-9H,3-5H2,1-2H3,(H,15,16,17)

InChI Key

CBZUMPOKTUVIOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(C(=O)NC(=O)C1C#N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.